![molecular formula C17H15Cl2NO3 B2521822 [(5-氯-2-甲基苯基)氨基甲酰基]甲基 2-(4-氯苯基)乙酸酯 CAS No. 380203-08-7](/img/structure/B2521822.png)
[(5-氯-2-甲基苯基)氨基甲酰基]甲基 2-(4-氯苯基)乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound of interest, [(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate, is a chlorinated aromatic compound that appears to be related to various other chlorinated aromatic compounds with potential applications in materials science and pharmacology. While the specific compound is not directly studied in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to the compound .
Synthesis Analysis
The synthesis of related chlorinated aromatic compounds involves careful selection of reagents and conditions to ensure the introduction of chlorine atoms at the desired positions on the aromatic rings. For instance, the synthesis of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate involved structural refinement and crystallographic analysis to confirm the placement of chlorine atoms . Similarly, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate utilized a reaction between ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine hydrochloride, with the structure confirmed by X-ray diffraction . These methods could potentially be adapted for the synthesis of [(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate.
Molecular Structure Analysis
The molecular structure of chlorinated aromatic compounds is often confirmed using spectroscopic techniques and computational methods. For example, vibrational spectroscopic investigations and computational studies were used to analyze the molecular structure of 5-chloro-2-[4-(trifluoromethyl)phenylcarbamoyl]phenyl acetate . The study included the use of Gaussian09 software for optimization and vibrational frequency analysis, which could be relevant for analyzing the molecular structure of the compound of interest.
Chemical Reactions Analysis
The reactivity of chlorinated aromatic compounds can be complex due to the presence of electron-withdrawing chlorine atoms that can affect the electron density of the aromatic system. The radical character of tris(2,4,6-trichlorophenyl)methyl was exploited to synthesize new paramagnetic glassy molecular materials, demonstrating the potential for chlorinated aromatics to participate in radical reactions . This suggests that [(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate may also exhibit interesting reactivity patterns, particularly in the context of radical chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated aromatic compounds can be influenced by their molecular structure. The vibrational spectroscopy and computational studies provide insights into the electronic properties, such as HOMO-LUMO analysis, which is indicative of charge transfer within the molecule . The presence of chlorine atoms can also impact the compound's polarizability and its potential applications in nonlinear optics . The crystal structure and molecular modeling of related compounds, such as Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, offer data on intermolecular interactions and crystal packing, which are important for understanding the solid-state properties .
科学研究应用
环境和毒理学研究
软组织肉瘤和氯酚暴露:研究调查了接触氯酚与软组织肉瘤风险之间的关联。新西兰的一项病例对照研究通过对软组织肉瘤受试者和其他类型癌症的对照者进行访谈来探索这一联系,表明需要进一步研究以明确确定人类接触这些化学物质对患软组织肉瘤风险的影响 (Smith et al., 1984).
氯苯氧基酸的毒理学研究:研究还集中在氯苯氧基酸和相关化合物的毒理学意义上。一项研究报告了一例因摄入 2,4-二氯苯氧基乙酸 (2,4-D)、2-(2-甲基-4-氯苯氧基)丙酸 (MCPP) 和毒死蜱而死亡的病例,并对这些物质的临床过程和毒理学进行了详细分析 (Osterloh, Lotti, & Pond, 1983).
代谢和排泄研究:已探索含有氯苯基成分的新型神经调节剂(如 RWJ-333369)的代谢和排泄。这项研究提供了对人体处理这些化合物过程的见解,突出了广泛的代谢和涉及的途径 (Mannens et al., 2007).
属性
IUPAC Name |
[2-(5-chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-11-2-5-14(19)9-15(11)20-16(21)10-23-17(22)8-12-3-6-13(18)7-4-12/h2-7,9H,8,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPMTZSBHQBMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

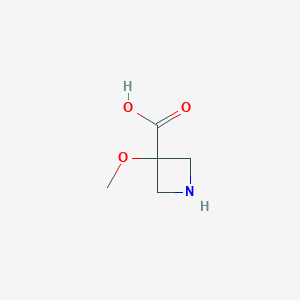
![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2521743.png)

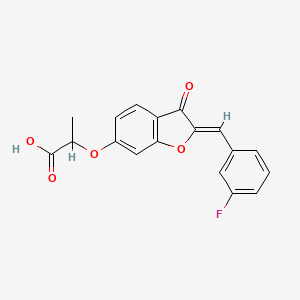
![Ethyl 6-acetyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2521747.png)
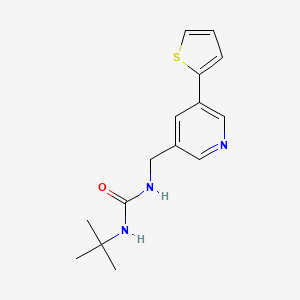
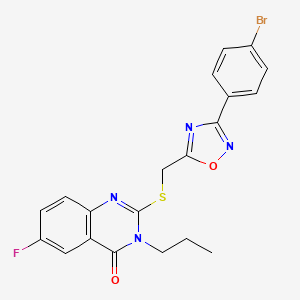

![methyl 4-(N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)benzoate](/img/structure/B2521753.png)

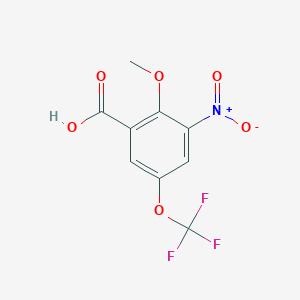
![Methyl 2-amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate;hydrochloride](/img/structure/B2521757.png)

![(3-Chloro-4-methylphenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2521761.png)